molecular formula C16H22N2 B14348628 (3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine CAS No. 94404-47-4

(3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine

Cat. No.: B14348628
CAS No.: 94404-47-4
M. Wt: 242.36 g/mol
InChI Key: GCYDWQWBPSSRHO-UHFFFAOYSA-N
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Description

(3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine: is an organic compound characterized by the presence of a cyclohexyl group, an imino group, and a 4-methylphenyl group attached to a prop-1-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine typically involves the condensation of cyclohexylamine with 4-methylbenzaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then subjected to further reaction conditions to yield the final product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. Additionally, the aromatic ring and cyclohexyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(Cyclohexylimino)-1-phenylprop-1-en-1-amine: Lacks the 4-methyl group on the aromatic ring.

    (3E)-3-(Cyclohexylimino)-1-(4-chlorophenyl)prop-1-en-1-amine: Contains a chlorine substituent instead of a methyl group.

Uniqueness

(3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine is unique due to the presence of the 4-methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

CAS No.

94404-47-4

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

3-cyclohexylimino-1-(4-methylphenyl)prop-1-en-1-amine

InChI

InChI=1S/C16H22N2/c1-13-7-9-14(10-8-13)16(17)11-12-18-15-5-3-2-4-6-15/h7-12,15H,2-6,17H2,1H3

InChI Key

GCYDWQWBPSSRHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC=NC2CCCCC2)N

Origin of Product

United States

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